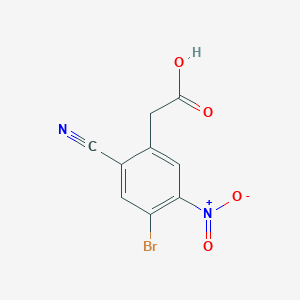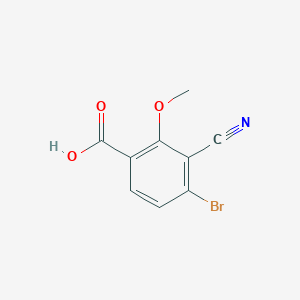
1-Ethynyl-4-methoxy-2,5-dimethylbenzene
Vue d'ensemble
Description
1-Ethynyl-4-methoxy-2,5-dimethylbenzene is an aromatic acetylene derivative . It has a linear formula of CH3OC6H3(CH3)C≡CH .
Synthesis Analysis
The synthesis of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene involves its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .Molecular Structure Analysis
The molecular weight of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene is 146.19 . The structure of this compound can be represented as a benzene ring substituted with a methoxy group, two methyl groups, and an ethynyl group .Chemical Reactions Analysis
1-Ethynyl-4-methoxy-2,5-dimethylbenzene reacts with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .Physical And Chemical Properties Analysis
1-Ethynyl-4-methoxy-2,5-dimethylbenzene is a solid with a melting point of 30-34 °C (lit.) .Applications De Recherche Scientifique
Polymer Synthesis
Ethynyl-substituted aromatic compounds are known for their role in the synthesis of conjugated polymers. For example, polymers synthesized from 1-methoxy-4-ethoxybenzene derivatives exhibit a range of electrical conductivities and are characterized by their solubility in common organic solvents, indicating potential applications in organic electronics and optoelectronic devices (Moustafid et al., 1991). Similarly, the synthesis of conjugated rigid rod bis(carboxylato) ligands from 4-ethynylmethylbenzoate derivatives highlights the utility of ethynyl-substituted compounds in creating materials with specific optical properties and phase behavior (Fasina et al., 2005).
Organic Electronics
The interactions between alkynes and functional groups in ethynyl-substituted compounds can significantly influence their electronic properties. Studies on 1-ethynyl-8-methoxynaphthalenes have shown that even small changes in the substituents can affect electron-attracting powers, suggesting applications in designing materials with tailored electronic properties (Bell et al., 2002).
Material Science
Ethynyl-substituted aromatic compounds are also explored for their applications in material science, particularly in the development of new polymers with unique properties. For instance, the homo- and copolymerization of aromatic diynes like 9,9-Bis(2′-ethylhexyl)-2,7-diethynylfluorene or 1-(2′-ethylhexyloxy)-2,5-diethynyl-4-methoxybenzene results in poly(aryleneethynylenevinylene) π-conjugated polymers, which are significant for their high regio- and stereoselectivity and potential in optoelectronic applications (Pasquini et al., 2009).
Propriétés
IUPAC Name |
1-ethynyl-4-methoxy-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-5-10-6-9(3)11(12-4)7-8(10)2/h1,6-7H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJLVIRXNBPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-methoxy-2,5-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















